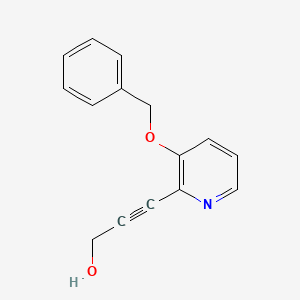

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol

Übersicht

Beschreibung

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C15H13NO2 It features a pyridine ring substituted with a benzyloxy group and a prop-2-yn-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-bromopyridine and benzyl alcohol.

Formation of Benzyloxy Intermediate: Benzyl alcohol is reacted with 2-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst to form 3-(benzyloxy)pyridine.

Propargylation: The intermediate 3-(benzyloxy)pyridine is then subjected to a propargylation reaction using propargyl bromide and a base like sodium hydride to yield the final product, this compound.

Industrial Production Methods:

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-ynal or 3-(3-(benzyloxy)pyridin-2-yl)prop-2-ynoic acid.

Reduction: Formation of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-en-1-ol or 3-(3-(benzyloxy)pyridin-2-yl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Biological Probes: Used in the design of molecules for probing biological systems.

Industry:

Materials Science:

Wirkmechanismus

The mechanism of action of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyridine moieties can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

3-(Benzyloxy)pyridine: Lacks the prop-2-yn-1-ol moiety, making it less versatile in certain reactions.

2-(Benzyloxy)pyridine: Different substitution pattern on the pyridine ring, leading to different reactivity and applications.

3-(3-(Methoxy)pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical properties and reactivity.

Uniqueness: 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol is unique due to the combination of its benzyloxy and prop-2-yn-1-ol functionalities, which provide a versatile platform for various chemical transformations and applications in different fields.

Biologische Aktivität

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol, identified by its CAS number 1203499-09-5, is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly focusing on antibacterial properties, pharmacological effects, and underlying mechanisms.

The compound has the molecular formula and a molecular weight of 239.27 g/mol. It is categorized under heterocyclic building blocks and has been noted for its stability and solubility in various solvents, which may influence its biological efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. In particular, derivatives of pyridine have shown significant activity against Gram-positive bacteria.

Case Study: Antibacterial Evaluation

A study evaluated a series of pyridine derivatives for their in vitro antibacterial activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that certain derivatives exhibited strong bacteriostatic effects comparable to established antibiotics like linezolid. Notably, compound 21d from the study demonstrated a minimum biofilm inhibitory concentration (MBIC) of 0.5 μg/ml against S. pneumoniae, indicating its potential as a lead compound for further development .

| Compound | Target Bacteria | MIC (μg/ml) | MBIC (μg/ml) |

|---|---|---|---|

| 21b | S. aureus | 0.125 | Not specified |

| 21d | S. pneumoniae | 0.5 | 0.5 |

| 21f | E. coli | 1 | Not specified |

The mechanism by which these compounds exert their antibacterial effects involves several pathways:

- Inhibition of Cell Wall Synthesis : Similar structures have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.

- Biofilm Disruption : The ability to inhibit biofilm formation is crucial in treating persistent infections where bacteria form protective layers against antibiotics.

- Molecular Docking Studies : Molecular docking studies suggest that these compounds may bind effectively to bacterial enzymes, disrupting their function and leading to cell death .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond antibacterial activity:

- Epoxide Hydrolase Inhibition : The compound may act as an inhibitor of epoxide hydrolases, enzymes involved in inflammatory processes, thereby reducing pro-inflammatory mediators like leukotriene B4 (LTB4) .

- Aminopeptidase Activity : It may also exhibit aminopeptidase activity, which could be relevant in various metabolic pathways and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol exhibit potential anticancer activity. Studies have shown that derivatives of pyridine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the compound's ability to interact with cellular receptors and enzymes may disrupt cancer cell metabolism, leading to apoptosis in malignant cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes.

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its alkyne functional group allows for various coupling reactions, including Sonogashira and click chemistry, facilitating the construction of diverse molecular architectures.

Functionalization Reactions

The compound can undergo functionalization reactions to introduce various substituents, enhancing its chemical diversity. These modifications can lead to compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry

In the field of materials science, derivatives of this compound have potential applications in polymer chemistry. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance materials.

Nanotechnology Applications

Emerging research suggests that this compound could play a role in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs may enhance bioavailability and targeted delivery.

Case Studies

| Study Title | Application Focus | Key Findings |

|---|---|---|

| Anticancer Activity of Pyridine Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of tumor growth in vitro. |

| Synthesis of Functionalized Alkynes | Organic Synthesis | Showcased versatility in creating complex molecules through coupling reactions. |

| Development of High-performance Polymers | Material Science | Improved mechanical properties when incorporated into polymer matrices. |

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol?

- Methodological Answer : The compound is typically synthesized via alkynylation reactions , such as a Sonogashira coupling between a halogenated pyridine derivative (e.g., 3-benzyloxy-2-bromopyridine) and propargyl alcohol. Alternative routes include nucleophilic addition of terminal alkynes to activated pyridine intermediates. Optimization of reaction conditions (e.g., palladium catalysts, copper iodide, and inert atmospheres) is critical to achieving high yields .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the alkyne proton ( ~2.5–3.5 ppm) and benzyloxy group ( ~5.0–5.5 ppm). Coupling patterns in the pyridine ring ( ~7.0–8.5 ppm) can validate substitution positions .

- IR : The hydroxyl stretch ( ~3200–3500 cm) and alkyne C≡C stretch ( ~2100–2260 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., , expected = 263.0946) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL to refine X-ray diffraction data. Focus on hydrogen-bond donor/acceptor distances (e.g., O–HN interactions between the hydroxyl group and pyridine nitrogen).

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., or patterns) and correlate them with packing stability .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (FMO) to identify electron-rich alkyne regions susceptible to electrophilic attack.

- NMR Prediction : Tools like ACD/Labs or quantum-chemically predicted -NMR shifts (e.g., via GIAO method) validate experimental spectra .

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

- Methodological Answer :

Eigenschaften

IUPAC Name |

3-(3-phenylmethoxypyridin-2-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-11-5-8-14-15(9-4-10-16-14)18-12-13-6-2-1-3-7-13/h1-4,6-7,9-10,17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXXSXAUUFNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673570 | |

| Record name | 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-09-5 | |

| Record name | 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.